5-Bromo-2-cyanonicotinic acid
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Overview
Description
5-Bromo-2-cyanonicotinic acid: is an organic compound with the molecular formula C7H3BrN2O2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 5 and 2 of the pyridine ring are replaced by a bromine atom and a cyano group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyanonicotinic acid typically involves the bromination of 2-cyanonicotinic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and efficient purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-cyanonicotinic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Products: Amino or thiol derivatives of this compound.
Reduction Products: 5-Amino-2-cyanonicotinic acid.
Oxidation Products: 5-Bromo-2-carboxynicotinic acid.
Scientific Research Applications
Chemistry: 5-Bromo-2-cyanonicotinic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its role in drug design and discovery. It is used to synthesize compounds with potential therapeutic applications.
Industry: The compound is used in the production of agrochemicals, dyes, and pigments. It is also employed in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyanonicotinic acid involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and the derivatives synthesized from the compound.
Comparison with Similar Compounds
2-Cyanonicotinic Acid: Lacks the bromine atom at position 5.
5-Bromo-2-chloronicotinic Acid: Has a chlorine atom instead of a cyano group at position 2.
5-Bromo-2-aminonicotinic Acid: Contains an amino group instead of a cyano group at position 2.
Uniqueness: 5-Bromo-2-cyanonicotinic acid is unique due to the presence of both a bromine atom and a cyano group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
5-bromo-2-cyanopyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2/c8-4-1-5(7(11)12)6(2-9)10-3-4/h1,3H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMOKCFTQRVZOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650376 |
Source
|
Record name | 5-Bromo-2-cyanopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-97-1 |
Source
|
Record name | 5-Bromo-2-cyanopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-cyanonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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